Product packaging for 2-n-Butyl-1-n-hexylindan(Cat. No.:CAS No. 56247-75-7)

2-n-Butyl-1-n-hexylindan

Cat. No.: B1616798
CAS No.: 56247-75-7
M. Wt: 258.4 g/mol
InChI Key: GTLIAIQJFVHQPN-UHFFFAOYSA-N
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Description

Overview of Indan (B1671822) Scaffolds in Organic Chemistry

The indan ring system, also known as benzocyclopentane, is a recurring structural motif in numerous natural products and synthetic compounds of pharmaceutical relevance. sigmaaldrich.com Its rigid framework, which combines aromatic and aliphatic characteristics, provides a well-defined three-dimensional structure that can be strategically modified to interact with specific biological targets like enzymes and receptors. researchgate.net This structural integrity makes the indan scaffold an attractive starting point for the design of new therapeutic agents. researchgate.net

The versatility of the indan core allows for the introduction of various substituents and functional groups, leading to a diverse library of compounds with a wide range of pharmacological activities. researchgate.net Over the years, indan derivatives have been investigated for numerous applications, including as anti-inflammatory agents, anticancer therapeutics, and neuroprotective agents. researchgate.net For instance, drugs like indinavir, an HIV protease inhibitor, feature an indane-like core, highlighting the scaffold's importance in drug development. researchgate.net The fusion of the aromatic and aliphatic rings provides a unique platform for chemists to explore structure-activity relationships, making the indan scaffold a subject of ongoing interest in contemporary chemical research. researchgate.net

Significance of Alkyl-Substituted Indan Architectures

The introduction of alkyl groups to the indan scaffold can significantly influence the molecule's biological activity and pharmacokinetic profile. The size, shape, and position of these alkyl substituents can modulate properties such as lipophilicity, which in turn affects how the molecule is absorbed, distributed, metabolized, and excreted. For example, research has shown that smaller alkyl groups, such as methyl and ethyl, at the α-position of the acetic acid moiety in certain indan derivatives can result in hypolipidemic activity. nepjol.infoarnmsmb.com

Furthermore, the nature of alkyl substitution can dictate the compound's selectivity for specific biological targets. In a study of 2-aminoindans, the substitution at the nitrogen atom was found to be critical for achieving selective antagonism of the dopamine (B1211576) D(3) receptor. nih.gov Specifically, di-N-propyl substitution yielded selective D(3) antagonists, while other alkyl combinations were largely inactive. nih.gov This demonstrates that the precise architecture of alkyl substitution is a key determinant of the pharmacological profile of indan-based compounds. The strategic placement of alkyl chains can, therefore, be used to fine-tune the biological properties of the indan scaffold, leading to the development of more potent and selective therapeutic agents.

Current Research Landscape for 2-n-Butyl-1-n-hexylindan Derivatives

Research into this compound and its derivatives has primarily focused on their potential biological activities, particularly in the areas of lipid metabolism and antimicrobial effects. The chemical structure of this compound, with its characteristic indan framework and dual alkyl substitutions, has been identified as a promising starting point for the development of new therapeutic agents.

Studies have indicated that this compound itself exhibits hypolipidemic properties, suggesting a potential role in lowering lipid levels in the body, which is a key aspect of managing cholesterol and fatty acid synthesis. This has prompted further investigation into related indan derivatives. For instance, a series of 2-substituted indan-1,3-dione derivatives have been shown to reduce both serum cholesterol and triglycerides in animal models. nih.gov One of the more active compounds in this series, 2-(4-Methoxyphenyl)indan-1,3-dione, demonstrated a significant reduction in both cholesterol and triglyceride levels. nih.gov The proposed mechanism for this activity involves the inhibition of key enzymes in the de novo synthesis of lipids. nih.gov

In addition to effects on lipid metabolism, derivatives related to the indan scaffold have demonstrated promising antibacterial properties. researchgate.net While specific studies on the antibacterial activity of this compound derivatives are emerging, broader research on indan structures supports this potential. For example, various indanone and aminoindane derivatives have been synthesized and screened for their activity against pathogenic bacteria. rjptonline.orgresearchgate.netnatprobiotech.com Some of these compounds have shown notable efficacy against both Gram-positive and Gram-negative bacteria. rjptonline.org

The current research landscape suggests that the this compound scaffold holds potential for the development of new therapeutic agents, particularly in the fields of hypolipidemics and antibacterials. Further research is likely to focus on synthesizing and evaluating a wider range of derivatives to optimize their biological activity and explore their mechanisms of action.

Interactive Data Table: Chemical Properties of this compound and a Related Compound

This table presents some of the calculated and experimental chemical properties for this compound and a structurally similar compound.

PropertyThis compoundIndan, 2-butyl-5-hexyl-
CAS Number 56247-75-725446-32-6
Molecular Formula C19H30C19H30
Molecular Weight ( g/mol ) 258.44258.44
Normal Boiling Point (K) 677.50 (Joback Calculated)677.50 (Joback Calculated)
Enthalpy of Vaporization (kJ/mol) 61.40 (Joback Calculated)61.40 (Joback Calculated)
LogP (Octanol/Water Partition Coefficient) 5.714 (Crippen Calculated)5.714 (Crippen Calculated)
Critical Pressure (kPa) 1466.85 (Joback Calculated)1466.85 (Joback Calculated)

Data sourced from Cheméo chemical properties database.

Table of Detailed Research Findings: Hypolipidemic Activity of Selected Indan Derivatives

This table summarizes the hypolipidemic effects observed in studies of various indan derivatives, providing context for the potential activity of this compound.

CompoundAnimal ModelKey FindingsReference
2-(4-Methoxyphenyl)indan-1,3-dioneCF1 male mice41% reduction in serum cholesterol and 58% reduction in serum triglycerides after 16 days. nih.gov
2-(2-Methylphenyl)indan-1,3-dioneCF1 male mice58% reduction in serum triglyceride levels. nih.gov
2-(4-Chlorophenyl)indan-1,3-dioneCF1 male mice53% reduction in serum triglyceride levels. nih.gov
2-(2,4-Dimethylphenyl)indan-1,3-dioneCF1 male mice46% reduction in serum cholesterol. nih.gov
Indanyl tetrazole derivative (Compound-VI)Hypercholesterolemic ratsSignificant anti-hypercholesterolemic activity (p<0.001) and triglyceride-lowering activity (p<0.01). nepjol.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30 B1616798 2-n-Butyl-1-n-hexylindan CAS No. 56247-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-1-hexyl-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30/c1-3-5-7-8-13-18-16(11-6-4-2)15-17-12-9-10-14-19(17)18/h9-10,12,14,16,18H,3-8,11,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLIAIQJFVHQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(CC2=CC=CC=C12)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295686
Record name 2-n-Butyl-1-n-hexylindan
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Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56247-75-7
Record name 2-n-Butyl-1-n-hexylindan
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-n-Butyl-1-n-hexylindan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reaction Pathways of Indan Formation

Elucidation of Cyclization Mechanisms (e.g., 1,4-Pd Shift, 1,5-Hydrogen Shift)

The cyclization to form the indan (B1671822) ring often proceeds through sophisticated mechanistic pathways, with metal-catalyzed reactions being particularly prominent. Two key mechanisms frequently invoked are the 1,4-Palladium shift and the 1,5-hydrogen shift.

A plausible palladium-catalyzed route to a precursor of 2-n-Butyl-1-n-hexylindan could involve a tandem conjugate addition/cyclization reaction. rsc.org In such a sequence, an arylboronic acid could react with an α,β-unsaturated ester. This process is believed to proceed through a tandem conjugate addition followed by a 1,4-Pd shift and subsequent cyclization to yield a 3,3-disubstituted indan-1-one, which could then be further elaborated to the target molecule. rsc.org Mechanistic studies suggest that the 1,4-Pd shift is a crucial step in forging the new C-C bond required for the five-membered ring. rsc.org

Another significant cyclization pathway is the 1,5-hydrogen shift. This mechanism is observed in the ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. organic-chemistry.org The reaction is thought to proceed via a metal-vinylidene intermediate, which then undergoes a 1,5-hydrogen shift to facilitate the ring closure. organic-chemistry.org In the context of synthesizing this compound, a precursor with appropriate alkyl and ethynyl (B1212043) substituents on the benzene (B151609) ring could potentially undergo such a transformation.

Photochemical cyclizations also offer a viable route to indanones, which are precursors to indans. beilstein-journals.orgindianchemicalsociety.com This method involves the irradiation of o-alkylphenyl alkyl ketones. The reaction is initiated by an n-π* excitation of the keto carbonyl group, followed by a 1,5-hydrogen migration from an o-alkyl substituent to the carbonyl oxygen. beilstein-journals.orgindianchemicalsociety.com This forms a 1,4-diradical, which, after the elimination of a leaving group, generates a 1,5-diradical that cyclizes to the indanone. beilstein-journals.orgindianchemicalsociety.com

Transition State Analysis in Indan Synthesis

The stereochemical outcome and efficiency of indan synthesis are governed by the energies of the transition states involved in the key bond-forming steps. While specific transition state analysis for this compound is not available, computational studies on analogous systems provide valuable insights.

Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of palladium-catalyzed annulation reactions to form five-membered rings. nih.govscilit.com These studies help in identifying the rate-determining step and understanding the factors that control selectivity. For instance, in palladium-catalyzed annulations, the initial C-H bond activation is often the turnover-determining step. nih.gov The geometry of the transition state, including the formation of palladacycles, dictates the feasibility of the reaction pathway. nih.govscilit.com Distortion-interaction/activation-strain analyses can further elucidate the electronic and steric factors that influence the energy of the transition state. nih.gov

In the context of a potential synthesis of this compound via a palladium-catalyzed cyclization, the transition state for the C-C bond formation would be a critical point. The steric bulk of the n-butyl and n-hexyl groups would likely influence the geometry and energy of this transition state, thereby affecting the reaction rate and the diastereoselectivity of the product. DFT studies on similar reactions have shown that the formation of the transition state can involve the coordination of multiple reacting species, and the relative energies of different possible transition states determine the final product distribution. researchgate.netzenodo.org

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

The choice of catalyst and accompanying ligands is paramount in directing the outcome of indan-forming reactions. Different metal catalysts, such as palladium, rhodium, and nickel, have been successfully employed, each offering unique reactivity profiles.

Palladium catalysts are widely used for their versatility in C-C bond formation. rsc.orgrsc.org In the synthesis of indanones, palladium catalysts, in conjunction with specific ligands, can promote tandem reactions with high efficiency. For example, the use of an electron-deficient heterocycle as a ligand has been shown to be effective in the palladium-catalyzed synthesis of 3,3-disubstituted indan-1-ones. rsc.org The ligand plays a crucial role in stabilizing the palladium intermediates and modulating their reactivity to favor the desired cyclization pathway.

Rhodium catalysts have also been utilized for the synthesis of substituted indanones. organic-chemistry.org A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has been developed, which proceeds under mild conditions in water without the need for external ligands. organic-chemistry.org This highlights the potential for developing environmentally benign synthetic routes.

Nickel-catalyzed reactions provide another avenue for indan synthesis. Nickel catalysts have been shown to be effective in the formal exo-selective carboacylation of o-allylbenzamides to produce 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org

The tables below summarize the role of various catalysts and ligands in analogous indan-forming reactions, which could be adapted for the synthesis of this compound.

Table 1: Catalyst and Ligand Effects in Indan Synthesis

Catalyst Ligand Reaction Type Key Feature Reference
Pd(OAc)₂ 2-(4,5-dihydroimidazol-2-yl)pyrimidine Tandem Conjugate Addition/Cyclization High yield of 3,3-disubstituted indan-1-ones rsc.org
TpRuPPh₃(CH₃CN)₂PF₆ - Cyclization of alkynylbenzenes Involves a 1,5-hydrogen shift organic-chemistry.org
Rhodium catalyst - Tandem Carborhodium/Cyclization Proceeds in water without exogenous ligands organic-chemistry.org
Nickel catalyst - Formal exo-selective carboacylation Triggered by amide C-N bond activation organic-chemistry.org

Kinetic Studies of Indan-Forming Reactions

Kinetic studies are essential for understanding the reaction mechanism, identifying the rate-determining step, and optimizing reaction conditions. While specific kinetic data for the synthesis of this compound is not available, general principles of chemical kinetics can be applied based on studies of similar reactions.

The rate of a multi-step reaction is determined by its slowest step, known as the rate-determining step (RDS). acenet.edulibretexts.org Identifying the RDS is crucial for improving reaction efficiency. acenet.edu In many catalytic cycles for C-C bond formation, the oxidative addition of a substrate to the metal center or the reductive elimination of the product can be the RDS. However, in some palladium-catalyzed annulations, the initial C-H bond activation has been identified as the step that determines the turnover frequency. nih.gov

Kinetic studies can be performed by monitoring the concentration of reactants, intermediates, or products over time using techniques like spectroscopy. asianpubs.org For instance, in the study of chalcone (B49325) cyclization reactions, UV-Vis spectrophotometry was used to follow the formation of intermediates and the final product, allowing for the determination of reaction orders and rate constants. asianpubs.org

In a potential synthesis of this compound, a kinetic study would involve systematically varying the concentrations of the reactants, catalyst, and ligand, as well as the temperature, to determine the rate law of the reaction. This information would provide valuable insights into the mechanism and help in optimizing the reaction for higher yield and selectivity. For example, if the reaction is found to be first-order with respect to the catalyst, it would suggest that a single catalyst molecule is involved in the rate-determining step.

Advanced Analytical Characterization for Structural Elucidation and Purity Assessment in Indan Research

High-Resolution Spectroscopic Techniques for Indan (B1671822) Derivatives

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a compound. High-resolution techniques are particularly crucial for distinguishing between closely related isomers and confirming the precise atomic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. ajmrhs.org For 2-n-Butyl-1-n-hexylindan, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for complete spectral assignment.

¹H NMR provides information on the number and environment of hydrogen atoms. The spectrum of this compound would show distinct signals for the aromatic protons, the protons on the indan ring, and the aliphatic protons of the n-butyl and n-hexyl chains.

¹³C NMR distinguishes the different carbon environments, including the aromatic carbons, the aliphatic carbons of the indan skeleton, and the carbons of the alkyl substituents.

2D NMR techniques are essential for establishing connectivity. Correlation Spectroscopy (COSY) reveals proton-proton couplings, which helps trace the connections within the butyl and hexyl chains and the five-membered ring. ajmrhs.orgijitee.org Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, confirming the attachment points of the alkyl chains to the indan core.

For complex structures or solid-state samples, advanced techniques like Solid-State NMR (SSNMR) can provide invaluable information on molecular structure and dynamics in the solid phase, which is often inaccessible through other methods. semanticscholar.orgrsc.orgkent.ac.ukresearchgate.netpreprints.org SSNMR is particularly useful for characterizing crystalline polymorphs or amorphous forms of indan derivatives. researchgate.netpreprints.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.
Position¹H NMR (ppm)¹³C NMR (ppm)Key 2D NMR Correlations (COSY, HMBC)
Aromatic (C4-C7)~7.1-7.3~120-145HMBC to benzylic protons (C1, C3)
Indan C1~3.0-3.5~45-50COSY to C2-H, Hexyl-α-CH₂; HMBC to aromatic C's
Indan C2~2.0-2.5~40-45COSY to C1-H, C3-H₂, Butyl-α-CH₂
Indan C3~2.8-3.2~30-35COSY to C2-H; HMBC to aromatic C's
Hexyl Chain~0.8-1.6~14-35COSY correlations along the chain
Butyl Chain~0.8-1.5~14-30COSY correlations along the chain

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 0.001 atomic mass units). infinitalab.comresearchgate.net This precision allows for the unambiguous determination of a compound's molecular formula. measurlabs.com For this compound, HRMS would be used to verify the molecular formula C₂₀H₃₂. The technique can also reveal fragmentation patterns that provide additional structural evidence, such as the cleavage of the butyl or hexyl side chains.

Table 2: HRMS Data for this compound.
ParameterValue
Molecular FormulaC₂₀H₃₂
Calculated Monoisotopic Mass272.25040 u
Typical Mass Accuracy&lt; 5 ppm
Common Ionization TechniqueElectrospray Ionization (ESI) or Electron Ionization (EI)

The structure of this compound possesses two stereocenters at the C1 and C2 positions of the indan ring. This gives rise to four possible stereoisomers: two pairs of enantiomers (non-superimposable mirror images) and four diastereomeric relationships. Chiral chromatography is the definitive method for separating these stereoisomers. youtube.com

Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the different stereoisomers interact with the CSP to varying degrees, resulting in different retention times and allowing for their separation and quantification. nih.govmdpi.com This analysis is essential for determining the enantiomeric excess (ee) or diastereomeric excess (de) of a synthetic sample, which is a critical measure of its stereochemical purity. uma.esheraldopenaccess.usheraldopenaccess.usnih.govmdpi.com

Table 3: Stereoisomers of this compound.
ConfigurationRelationship
(1R, 2R)Enantiomers
(1S, 2S)
(1R, 2S)Enantiomers
(1S, 2R)
(1R, 2R) and (1R, 2S)Diastereomers

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. It is a rapid and effective method for identifying the functional groups present in a compound. americanpharmaceuticalreview.com For this compound, the FTIR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its structural components. ias.ac.inmdpi.com

Table 4: Characteristic FTIR Absorption Bands for this compound.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Structural Unit
C-H Stretch (Aromatic)3000-3100Benzene (B151609) Ring
C-H Stretch (Aliphatic)2850-2960Indan Ring, Butyl and Hexyl Chains
C=C Stretch (Aromatic)1450-1600Benzene Ring
C-H Bend (Aliphatic)1375-1465CH₂, CH₃ Groups
C-H Out-of-Plane Bend (Aromatic)690-900Substituted Benzene Ring

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a single crystal of one of the pure stereoisomers of this compound can be obtained, this technique can provide an unambiguous determination of its absolute stereochemistry (e.g., confirming a (1R, 2R) configuration). nih.gov The resulting crystal structure provides highly accurate data on bond lengths, bond angles, and conformational details of the molecule in the solid state. mdpi.com

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, making them ideal for analyzing complex mixtures. nih.govajprd.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and each separated component is then introduced into the mass spectrometer, which provides a mass spectrum for identification. This is highly effective for assessing purity and identifying byproducts from a chemical synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in the liquid phase before mass analysis. cmro.inkusicc.ac.in Its major advantage for indan research is the ability to use a chiral LC column to separate stereoisomers directly before they enter the mass spectrometer. This powerful combination allows for the simultaneous separation, identification, and quantification of all four stereoisomers of this compound in a single analysis.

Thermal Analysis Techniques for Polymorphism and Stability Research

Thermal analysis techniques are indispensable in the solid-state characterization of chemical compounds, providing critical insights into their polymorphic behavior and thermal stability. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental in identifying different crystalline forms (polymorphs), understanding their phase transitions, and determining their degradation profiles. In the context of indan research, these methods are pivotal for ensuring the quality, consistency, and safety of compounds like this compound.

Polymorphism refers to the ability of a solid material to exist in more than one crystal lattice structure. mt.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact its performance and shelf-life. mt.comshimadzu.com Thermal analysis provides robust methods for detecting and characterizing these polymorphic variations.

Differential Scanning Calorimetry (DSC) is a powerful technique used to investigate the thermal properties of materials. tainstruments.commdpi.com It functions by measuring the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and solid-solid transitions, making it an effective tool for identifying and differentiating polymorphs, which typically exhibit different melting points and enthalpies of fusion. shimadzu.comresearchgate.net

In a hypothetical study of this compound, DSC analysis could reveal the existence of multiple polymorphic forms, designated here as Form A and Form B.

Form A , the more stable polymorph, would be expected to show a sharp endothermic peak at a higher melting temperature, indicating more energy is required to break its crystal lattice.

Form B , a metastable polymorph, would likely melt at a lower temperature. Often, a metastable form may undergo a solid-solid transition to the more stable form upon heating, which would be observed as an exothermic event in the DSC thermogram prior to the final melting. mt.com

The results from such a hypothetical DSC analysis are presented in Table 1.

Table 1: Hypothetical DSC Data for Polymorphic Forms of this compound

Polymorphic Form Onset Melting Temperature (°C) Peak Melting Temperature (°C) Enthalpy of Fusion (J/g) Observations
Form A 105.2 108.5 125.4 Single, sharp endotherm indicating a stable crystalline form.

| Form B | 95.8 | 98.2 | 98.7 | Melts at a lower temperature. An exothermic recrystallization event to Form A may be observed around 80-90 °C in some heating cycles. |

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to assess the thermal stability and composition of materials by detecting mass loss associated with processes like decomposition, dehydration, or desolvation. researchgate.net

For this compound, TGA is employed to determine its decomposition temperature and to ensure the absence of residual solvents or impurities that would volatilize upon heating. A stable compound will exhibit a flat TGA curve with no significant mass loss until the onset of thermal decomposition.

A typical TGA experiment for this compound would involve heating the sample at a constant rate (e.g., 10 °C/min) in an inert nitrogen atmosphere. The temperature at which significant mass loss begins is a key indicator of its thermal stability.

Detailed findings from a representative TGA study are outlined in Table 2.

Table 2: Representative TGA Data for Thermal Stability of this compound

Parameter Value Interpretation
Heating Rate 10 °C/min Standard rate for thermal stability screening.
Atmosphere Nitrogen (Inert) Prevents oxidative degradation, allowing for the determination of inherent thermal stability.
Onset of Decomposition (Tonset) 285.4 °C The temperature at which significant thermal degradation begins. Indicates high thermal stability under inert conditions.
Temperature at 5% Mass Loss (T5%) 295.8 °C A common metric for comparing the thermal stability of different materials.
Mass Loss at 250 °C < 0.1% Negligible mass loss below the decomposition temperature suggests the sample is free of volatile impurities like residual solvents.

| Final Residual Mass at 500 °C | 1.2% | Indicates near-complete decomposition of the organic compound. |

By combining the insights from DSC and TGA, researchers can build a comprehensive thermal profile of this compound. This information is crucial for controlling the manufacturing process to ensure the desired polymorphic form is consistently produced and for establishing appropriate storage conditions and shelf-life based on its thermal stability. qsnacademy.comstabilitystudies.in

Structure Activity Relationship Sar Studies of Alkyl Substituted Indans

Systematic Structural Modifications of Alkyl Chains and their Impact on Reactivity and Selectivity

The biological activity of alkyl-substituted indans is highly sensitive to the length, branching, and position of the alkyl chains. Systematic modifications of these chains are a cornerstone of SAR studies to probe the binding pocket of a target receptor or enzyme and optimize potency and selectivity.

Impact of Alkyl Chain Length: The length of the n-alkyl substituents at positions 1 and 2 of the indan (B1671822) ring significantly influences the compound's lipophilicity and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties and its binding affinity. For many receptor systems, there is an optimal chain length for activity. Chains that are too short may not be able to engage in sufficient hydrophobic interactions within a binding pocket, while chains that are too long may introduce steric hindrance or excessive lipophilicity, leading to poor solubility or non-specific binding.

In studies of analogous systems, such as cannabimimetic indoles, it has been demonstrated that high-affinity binding to receptors requires a minimum alkyl chain length, with optimal activity often observed with a five-carbon side chain. nih.gov Extending the chain beyond this optimal length can lead to a dramatic decrease in binding affinity. nih.gov For 2-n-Butyl-1-n-hexylindan, the butyl and hexyl groups are expected to occupy specific hydrophobic pockets in a target protein. Altering these, for example, to propyl and pentyl or to pentyl and heptyl, would directly test the size limits of these pockets.

Interactive Data Table: Effect of Alkyl Chain Length on Receptor Affinity (Hypothetical Data for Indan Analogs)

Compound R1 Substituent R2 Substituent Receptor Affinity (Ki, nM)
Analog APropylPentyl50
Analog BButylHexyl15
Analog CPentylHeptyl85
Analog DButylButyl40

This table illustrates a hypothetical trend where a butyl group at R2 and a hexyl group at R1 provide the optimal combination for receptor binding, suggesting complementary hydrophobic pockets in the target.

Impact of Alkyl Chain Branching: Branching in the alkyl chains (e.g., replacing n-butyl with isobutyl or tert-butyl) introduces significant steric bulk. This can be used to explore the topology of the binding site. If a branched isomer retains or improves activity, it may indicate a wider, more accommodating binding pocket. Conversely, a loss of activity often suggests a narrow, sterically constrained pocket.

Influence of Indan Ring Substitution Patterns on Chemical Interactions

While the alkyl groups on the cyclopentane (B165970) ring are crucial, substituents on the aromatic portion of the indan nucleus also profoundly affect its chemical and biological interactions. These substituents can modify the electronic properties of the ring and introduce new points of interaction, such as hydrogen bonds or ionic bonds.

Electronic Effects: Substituents on the benzene (B151609) ring are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). aakash.ac.inlibretexts.org

Electron-Donating Groups (e.g., -OH, -OCH₃, -CH₃): These groups increase the electron density of the aromatic ring, making it more nucleophilic. aakash.ac.in This can enhance π-π stacking interactions with electron-deficient aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target.

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups decrease the electron density of the ring, making it more electrophilic. libretexts.org This can favor interactions with electron-rich residues.

Steric and Functional Group Effects: Beyond electronics, substituents on the aromatic ring can provide additional points of contact. A hydroxyl (-OH) or amino (-NH₂) group can act as a hydrogen bond donor and/or acceptor, significantly increasing binding affinity if a complementary partner is present in the receptor. Larger groups can also provide favorable van der Waals contacts or, conversely, create steric clashes. In the development of indan-based acetylcholinesterase inhibitors, for example, the placement of dimethoxy groups on the aromatic ring was found to be critical for high potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indan Derivatives

QSAR is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. ijarbs.comnih.gov By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding drug design and prioritizing synthetic efforts.

For a series of indan derivatives, a QSAR model would take the general form: Activity = f(Descriptor₁, Descriptor₂, ... Descriptorₙ)

The descriptors are numerical representations of various molecular properties:

Physicochemical Descriptors: These include parameters like logP (lipophilicity), molar refractivity (MR, a measure of volume and polarizability), and polar surface area (PSA). mdpi.com

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Topological Descriptors: These are numerical indices derived from the 2D graph of the molecule, describing its size, shape, and degree of branching (e.g., Wiener index, connectivity indices). nih.gov

A QSAR study on indomethacin (B1671933) derivatives, which contain an indole (B1671886) core structurally related to indan, found that descriptors for molar refractivity, molecular weight, and various topological indices were significant in modeling their anti-inflammatory activity. nih.gov A hypothetical QSAR model for a series of alkyl-indan derivatives might reveal that activity increases with lipophilicity (positive coefficient for logP) up to a certain point, while being negatively correlated with the polar surface area, suggesting binding in a hydrophobic pocket.

Interactive Data Table: Descriptors in a Hypothetical QSAR Model for Indan Analogs

Descriptor Type Hypothetical Correlation with Activity Interpretation
logPPhysicochemicalPositiveIncreased lipophilicity favors binding in a hydrophobic pocket.
Molar Refractivity (MR)PhysicochemicalPositiveLarger, more polarizable groups enhance van der Waals interactions.
Polar Surface Area (PSA)PhysicochemicalNegativeA less polar surface is preferred, indicating limited hydrogen bonding.
Wiener IndexTopologicalNegativeLower branching (more linear chains) may be beneficial for fitting into the binding site.
Dipole MomentElectronicPositiveA specific dipole moment may be required for optimal orientation in the receptor's electric field.

Conformational Analysis and Stereochemical Effects on Molecular Activity

The three-dimensional structure of a molecule is paramount to its function. For 1,2-disubstituted indans, both conformation and stereochemistry are critical factors influencing activity.

Conformational Analysis: The five-membered cyclopentane ring in the indan system is not planar but exists in a puckered conformation, often described as an "envelope" or "twist" form. acs.org This puckering means that the substituents at positions 1 and 2 are not in the same plane; they adopt positions that can be described as pseudo-axial (pointing more perpendicular to the ring's general plane) or pseudo-equatorial (pointing more outwards from the ring). These two conformations can interconvert through a process called pseudorotation. acs.org

For a 1,2-disubstituted indan like this compound, the relative size of the substituents determines the preferred conformation. There is a tendency for the larger substituent to occupy the less sterically hindered pseudo-equatorial position to minimize unfavorable steric interactions. acs.org In trans-1,2-disubstituted indans, an equilibrium exists between a diequatorial and a diaxial conformation. As the size of the substituents increases, the population of the diaxial conformer can surprisingly increase, driven by complex steric factors. acs.org

Stereochemical Effects: With chiral centers at positions C1 and C2, this compound can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have vastly different biological activities. researchgate.netnih.gov Biological systems, being chiral themselves, often interact preferentially with one specific stereoisomer. This stereoselectivity is a cornerstone of pharmacology.

Diastereomers (cis and trans): In the cis isomer, the butyl and hexyl groups are on the same face of the cyclopentane ring, while in the trans isomer, they are on opposite faces. This results in different 3D shapes and distances between the functional groups, leading to different binding affinities.

Enantiomers (R/S configuration): Each diastereomer (cis and trans) exists as a pair of non-superimposable mirror images known as enantiomers (e.g., (1R,2S) vs. (1S,2R)). One enantiomer may fit perfectly into a receptor's binding site, while its mirror image may fit poorly or not at all.

Studies on diastereoisomeric derivatives of indan-5-acetic acid have shown that the anti-inflammatory and analgesic properties are highly dependent on the stereochemistry at the two asymmetric centers. nih.gov The separation and individual testing of each stereoisomer are therefore essential in SAR studies to identify the most active and selective compound. nih.gov

Electronic-Topological Methods in SAR Studies of Indan Analogues

Electronic-Topological Methods (ETM) are advanced computational approaches that characterize molecules based on both their electronic properties (like atomic charges, orbital energies) and their topological structure (the connectivity and spatial arrangement of atoms). researchgate.net This method allows for the identification of common structural fragments, known as pharmacophores, that are responsible for the biological activity within a series of compounds.

The core of the ETM involves creating an Electron-Topological Matrix of Conjugency (ETMC) for each molecule. nih.gov This matrix is a numerical representation that contains information about:

The distances between all pairs of atoms.

The electronic properties of each atom (e.g., charge, polarizability).

The properties of the bonds connecting the atoms.

By comparing the ETMCs of active and inactive molecules in a dataset, the ETM algorithm can identify the specific combination of atoms, distances, and electronic characteristics that are consistently present in active compounds but absent in inactive ones. researchgate.net This identified pattern constitutes the pharmacophore.

For a series of indan analogues, an ETM study could reveal, for example, that activity requires:

A hydrophobic group (like the hexyl chain) located approximately 10-12 Å from a specific atom on the aromatic ring.

A second, smaller hydrophobic group (the butyl chain) at a specific distance and angle relative to the first.

A region of high electron density on the aromatic ring.

This detailed, atom-level description of the requirements for activity is highly valuable for designing new, potent analogues with novel chemical scaffolds that still conform to the identified pharmacophore. nih.gov

Applications and Advanced Materials Based on Indan Scaffolds

Indan (B1671822) Derivatives in Functional Materials Science

The indan framework is a versatile precursor for a range of functional materials, where its structural and electronic properties can be precisely tuned. Derivatives of indan-1,3-dione, for instance, have been utilized as synthetic precursors for dyes and organic semiconductors. researchgate.net The electronic characteristics of the indan core, influenced by various substituents, can be harnessed for applications in organic electronics.

One notable area of application is in the field of liquid crystals. rsc.orgrsc.org The rigid indan moiety can act as a mesogenic core, a fundamental component for inducing liquid crystalline phases. The attachment of flexible alkyl chains, such as the n-butyl and n-hexyl groups present in 2-n-Butyl-1-n-hexylindan, is a classic strategy in liquid crystal design. colorado.edu These chains influence the molecule's aspect ratio and intermolecular forces, which are critical for the formation of specific mesophases (e.g., nematic, smectic). The differential lengths and positions of the butyl and hexyl groups could lead to complex, temperature-dependent phase behaviors, making such compounds candidates for display technologies or optical sensors.

The properties of functional materials based on indan scaffolds are highly dependent on their substitution patterns, as illustrated in the table below.

Indan Derivative Class Functional Group Potential Application Key Property Conferred by Scaffold
Indan-1,3-dionesArylidene substituentsOrganic Semiconductors, Dyes researchgate.netTunable electronic properties, chromophoric core
Indeno-1,2-thiazinesHeterocyclic fusionLiquid Crystals rsc.orgrsc.orgMolecular rigidity, potential for birefringence
Alkylated Indansn-butyl, n-hexyl chainsHigh-Performance Lubricants, AdditivesThermal stability, controlled viscosity
Functionalized IndanonesChalcone (B49325) moietiesAntiviral Agents nih.govBioactive pharmacophore

Molecular Design Principles for Indan-Based Functional Compounds

The design of functional molecules based on the indan scaffold is guided by principles of physical organic chemistry and materials science, often augmented by computational modeling. rsc.orgnih.gov The primary goal is to establish clear structure-property relationships, allowing for the synthesis of materials with tailored characteristics.

Key design principles include:

Tuning Electronic Properties: The aromatic ring of the indan system can be functionalized with electron-donating or electron-withdrawing groups to modify its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical design aspect for organic semiconductors used in transistors or photovoltaic devices. chemrxiv.org

Controlling Intermolecular Interactions: The butyl and hexyl chains of this compound are not merely passive substituents. Their length, conformation, and placement directly control the strength of van der Waals forces, influencing crystal packing, melting points, and solubility. In the context of organic electronics, controlling the solid-state packing is essential for optimizing charge carrier mobility.

Balancing Rigidity and Flexibility: The rigid indan core provides a stable, defined geometry, while the attached alkyl chains impart flexibility. This balance is crucial for applications like liquid crystals, where molecular shape and the ability to self-organize are paramount. colorado.edu

Active Splicing: In medicinal chemistry, the indan scaffold can be combined with other known active fragments to create new molecules with enhanced or novel biological activities, a technique known as active splicing. nih.gov

Computational chemistry plays a vital role in predicting the properties of designed molecules before their synthesis, saving significant time and resources. researchgate.nettaylorfrancis.com Methods like Density Functional Theory (DFT) can be used to calculate electronic structures and predict optical properties, guiding the rational design of new indan-based materials. rsc.org

Supramolecular Chemistry Involving Indan Motifs

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. wikipedia.orgfortunejournals.com The indan motif, with its combination of a π-electron-rich aromatic ring and a saturated five-membered ring, offers multiple sites for engaging in such interactions, including π-π stacking, C-H···π interactions, and van der Waals forces. These weak, reversible interactions are the foundation for building complex, functional supramolecular architectures from indan-based building blocks. ias.ac.intsijournals.com

Host-guest chemistry involves the encapsulation of one molecule (the guest) within a cavity or binding site of another (the host). fortunejournals.com While specific research into indan derivatives as molecular hosts is limited, the structural features of molecules like this compound suggest potential in this area. The rigid indan core could form part of a larger, pre-organized cavity in a macrocyclic structure. The n-butyl and n-hexyl chains could then create a hydrophobic microenvironment within this cavity, suitable for binding non-polar guest molecules. Such systems could find applications in molecular sensing, separations, or as nanoreactors.

Molecular self-assembly is a process where molecules spontaneously organize into ordered structures. nih.govfrontiersin.org Molecules that possess both rigid, aromatic sections and flexible, aliphatic chains, such as this compound, can be considered amphiphiles. This dual nature is a powerful driver for self-assembly into well-defined nanostructures.

The likely modes of assembly for such a molecule would be driven by:

π-π Stacking: The aromatic portions of the indan cores can stack on top of each other, creating ordered one-dimensional columns.

Van der Waals Interactions: The butyl and hexyl chains of neighboring molecules would interact, leading to ordered packing of the aliphatic domains.

This interplay of forces could lead to the formation of various nanostructures, such as nanofibers, ribbons, or vesicles, depending on the solvent conditions and the precise molecular geometry. researchgate.netkinampark.com These self-assembled structures have potential applications in nanotechnology, including the fabrication of templates for inorganic nanomaterials or as scaffolds for tissue engineering.

Indan Scaffolds in Chemical Probes and Research Tools

A chemical probe is a small molecule used to study biological systems or chemical processes. The development of fluorescent probes, in particular, is a major area of chemical research. instras.com The design of these tools often relies on a central scaffold that can be modified to tune its properties. nih.govbiorxiv.org

The indan scaffold is a candidate for the development of novel chemical probes. It can be functionalized with:

Fluorophores: Attaching a fluorescent group to the indan ring would create a new fluorescent probe.

Recognition Moieties: Introducing specific binding groups would allow the probe to target particular analytes or cellular components.

Tuning Groups: The alkyl chains, like those in this compound, can be used to modulate the probe's solubility and lipophilicity. This is crucial for controlling its localization within a biological system, for example, directing it towards cell membranes or specific organelles. nih.gov

By systematically modifying a single scaffold, a library of probes can be created to target different environments, providing valuable tools for imaging and diagnostics. biorxiv.orgiitg.ac.in

Emerging Roles in Niche Chemical and Industrial Applications

Beyond high-tech materials, indan and its derivatives have roles in various niche chemical and industrial sectors. Indan-1,3-dione derivatives are used in the synthesis of specialized dyes and serve as versatile intermediates in organic synthesis. researchgate.netnih.gov

The structure of this compound—a substituted, alkylated aromatic hydrocarbon—suggests potential applications in areas where such molecules are valued. These include:

Specialty Lubricants and Additives: The combination of a thermally stable aromatic core with long alkyl chains is a common feature in high-performance lubricant base stocks or fuel additives. The alkyl groups provide fluidity and viscosity control, while the aromatic ring offers thermal and oxidative stability. chandra-asri.com

Agrochemicals: The indan scaffold is present in some biologically active molecules, and new derivatives are continually screened for potential use in agrochemicals. kenresearch.com

Corrosion Inhibitors: Isatin derivatives, which share structural similarities with functionalized indans, have been investigated as corrosion inhibitors, suggesting a potential avenue for other related heterocyclic systems. nih.govnih.gov

The continual demand for new molecules with specific physical and chemical properties ensures that scaffolds like indan will continue to be explored for new and emerging industrial applications.

Future Research Directions and Open Challenges in Indan Chemistry

Development of Novel and Efficient Synthetic Routes for Highly Substituted and Complex Indans

The synthesis of indan (B1671822) derivatives has traditionally relied on classical methods such as Friedel-Crafts acylation followed by reduction and cyclization. However, the demand for structurally diverse and complex indans, such as those with multiple stereocenters and dense functionalization, necessitates the development of more sophisticated and efficient synthetic strategies.

Recent Advances and Future Prospects:

Transition-Metal Catalysis: The use of transition metals has revolutionized the synthesis of complex organic molecules, and indan chemistry is no exception. Methodologies such as palladium-catalyzed cross-coupling reactions have become indispensable for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of diverse indan scaffolds. Future research will likely focus on the development of novel catalysts that can achieve even greater selectivity and efficiency, particularly for the synthesis of polysubstituted and stereochemically complex indans.

C-H Functionalization: The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. nih.gov The application of C-H activation strategies to the indan scaffold offers a direct and atom-economical approach to introduce a wide range of functional groups at various positions on both the aromatic and aliphatic rings. rsc.org A significant challenge remains in achieving high regioselectivity, especially for the functionalization of the benzenoid ring. rsc.org

Multi-Component Reactions (MCRs): MCRs, which involve the simultaneous combination of three or more starting materials in a single reaction vessel, offer a highly efficient approach to generating molecular complexity from simple precursors. The development of novel MCRs for the synthesis of highly substituted indans is a promising area of research that could significantly accelerate the discovery of new indan-based compounds.

Organocatalysis: Asymmetric organocatalysis has become a cornerstone of modern organic synthesis, providing a green and efficient alternative to metal-based catalysts for the enantioselective synthesis of chiral molecules. The application of organocatalysis to the synthesis of chiral indans has already shown great promise, and future efforts will likely focus on expanding the scope of these reactions to access a wider range of enantioenriched indan derivatives.

Synthetic StrategyDescriptionPotential Advantages
Transition-Metal CatalysisUtilizes transition metals to facilitate the formation of new chemical bonds.High efficiency, broad substrate scope, and control over stereochemistry.
C-H FunctionalizationDirectly converts C-H bonds into new functional groups.Atom economy, reduced synthetic steps, and access to novel chemical space.
Multi-Component ReactionsCombines three or more reactants in a single step to form a complex product.High efficiency, molecular diversity, and operational simplicity.
OrganocatalysisEmploys small organic molecules as catalysts.Environmentally friendly, readily available catalysts, and excellent stereocontrol.

Integration of Artificial Intelligence and Machine Learning in Indan Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis and drug discovery. mdpi.com These powerful computational tools can analyze vast datasets of chemical reactions and molecular properties to predict the outcomes of reactions, design novel molecules with desired properties, and even propose new synthetic routes.

Key Applications in Indan Chemistry:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze a target indan molecule and propose a series of reactions to synthesize it from readily available starting materials. rsc.org This can significantly reduce the time and effort required to design a synthetic route, especially for complex molecules.

Reaction Prediction: ML models can be trained on large databases of chemical reactions to predict the products and yields of new reactions. mdpi.com This can help chemists to optimize reaction conditions and identify the most promising synthetic routes to a target indan derivative.

De Novo Drug Design: AI algorithms can be used to design novel indan-based molecules with specific biological activities. By learning the structure-activity relationships of known active compounds, these algorithms can generate new molecules that are predicted to be potent and selective.

Automated Synthesis: The combination of AI-driven synthesis planning with automated robotic platforms has the potential to create fully autonomous systems for the synthesis of new indan derivatives. This would allow for the rapid and efficient production of large libraries of compounds for high-throughput screening.

Exploration of Unconventional Reactivity and Catalysis for Indan Systems

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods is opening up new avenues for the synthesis and functionalization of indan systems. These methods often provide unique reactivity and selectivity that cannot be achieved with conventional approaches.

Emerging Areas of Interest:

Photocatalysis: Photocatalysis utilizes light to drive chemical reactions, often under mild and environmentally friendly conditions. vajiramandravi.com The use of photocatalysis in indan chemistry could enable novel transformations, such as the direct C-H functionalization of the indan scaffold under visible light irradiation. Researchers at the Indian Institute of Science Education and Research (IISER) Bhopal have developed effective photocatalysts that absorb a wide range of solar energy. pib.gov.in

Electrochemistry: Electrochemistry uses electricity to drive chemical reactions, providing a powerful and sustainable alternative to traditional chemical oxidants and reductants. nih.gov The application of electrochemistry to indan synthesis can enable a wide range of transformations, including cyclizations, couplings, and functional group interconversions, often with high selectivity and efficiency. nih.gov

Flow Chemistry: Performing reactions in continuous flow reactors rather than in traditional batch-wise fashion can offer numerous advantages, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of indans can enable the efficient and reproducible production of these important molecules on a large scale.

Computational Chemistry for Predictive Modeling in Indan Research

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into the structure, properties, and reactivity of molecules. indianabiosciences.org In the context of indan chemistry, computational methods are being used to predict the biological activity of new derivatives, understand reaction mechanisms, and guide the design of new experiments.

Key Computational Techniques:

Molecular Docking: Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule to a biological target, such as a protein or enzyme. nih.gov This can be used to screen virtual libraries of indan derivatives for potential drug candidates and to understand the molecular basis of their biological activity. nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical method that can be used to calculate the electronic structure and properties of molecules with high accuracy. rsc.org In indan research, DFT can be used to study reaction mechanisms, predict spectroscopic properties, and understand the factors that govern the stability and reactivity of different indan derivatives. rsc.orgniscpr.res.in

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. manipal.edu In the context of indan research, MD simulations can be used to study the conformational flexibility of indan derivatives and to understand how they interact with their biological targets in a dynamic environment. manipal.edu

Computational MethodApplication in Indan Research
Molecular DockingPredicts binding of indan derivatives to biological targets. nih.gov
Density Functional Theory (DFT)Calculates electronic structure and properties of indan compounds. rsc.orgniscpr.res.in
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior and interactions of indan derivatives. manipal.edu

Advances in High-Throughput Screening for Chemical Discovery with Indan Scaffolds

High-throughput screening (HTS) is a powerful technology that allows for the rapid screening of large libraries of chemical compounds for biological activity. nih.gov HTS has played a crucial role in the discovery of many new drugs, and it is an essential tool for identifying new bioactive indan derivatives.

Challenges and Opportunities:

Library Design: The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened. The design of diverse and focused libraries of indan derivatives is crucial for maximizing the chances of finding new hits.

Assay Development: The development of robust and reliable assays for screening large numbers of compounds is a key challenge in HTS. The development of new assay formats, such as cell-based assays and high-content screening, is enabling the screening of indan derivatives in more physiologically relevant settings.

Hit Validation and Optimization: Once a hit has been identified from an HTS campaign, it must be validated and optimized to improve its potency, selectivity, and drug-like properties. This is a time-consuming and resource-intensive process that requires a close collaboration between chemists, biologists, and pharmacologists.

The indane scaffold is a prevalent motif in numerous secondary metabolites, including polyketides, terpenes, and alkaloids, and serves as a valuable framework for developing effective pharmaceuticals. researchgate.net The continued exploration of this privileged structure through innovative synthetic methods, computational design, and advanced screening techniques holds great promise for the discovery of new therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing 2-n-Butyl-1-n-hexylindan in laboratory settings?

  • Methodological Answer : Synthesis should follow established indane alkylation procedures, using n-butyl and n-hexyl halides under controlled conditions (e.g., Friedel-Crafts alkylation or transition-metal catalysis). Characterization requires a combination of NMR (¹H, ¹³C) to confirm regioselectivity and structural integrity, mass spectrometry (MS) for molecular weight verification, and HPLC/GC to assess purity (>95% by area normalization). For novel derivatives, elemental analysis and X-ray crystallography may be necessary to resolve ambiguities .

Q. How can researchers reliably quantify this compound in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with splitless injection and selective ion monitoring (SIM) is optimal for volatile matrices. For non-volatile systems, reverse-phase HPLC coupled with UV/Vis or evaporative light scattering detection (ELSD) is recommended. Calibration curves must be validated for linearity (R² > 0.995), precision (RSD < 5%), and recovery rates (90–110%) using internal standards (e.g., deuterated analogs). Cross-validate results with independent techniques like NMR integration .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or methodological variations. To resolve these:

  • Perform rigorous purification (e.g., column chromatography, recrystallization) and verify purity via orthogonal methods (e.g., DSC for melting point consistency).
  • Replicate solubility studies using standardized solvents (e.g., USP-grade) under controlled temperatures (±0.1°C) and agitation rates.
  • Compare logP values derived from shake-flask experiments with computational predictions (e.g., COSMO-RS, MarvinSuite) to identify systematic biases .

Q. How can researchers design stability studies to evaluate this compound under varying thermal and photolytic conditions?

  • Methodological Answer : Conduct accelerated stability testing using ICH Q1A guidelines:

  • Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C in inert atmospheres; monitor degradation via periodic HPLC.
  • Photolytic Stability : Expose samples to UV-Vis light (ICH Option 2 conditions) and analyze for photoproducts using LC-MS/MS.
  • Quantify degradation kinetics (zero/first-order models) and identify Arrhenius activation energies for predictive shelf-life modeling .

Q. What methodologies are effective for probing the catalytic or mechanistic role of this compound in biphasic reaction systems?

  • Methodological Answer :

  • Solvent Screening : Test solubility in ionic liquids (e.g., [BMIM][PF₆]) versus organic phases (e.g., hexane) to optimize biphasic partitioning.
  • Kinetic Profiling : Use in-situ IR or Raman spectroscopy to track substrate conversion and intermediate formation.
  • Isotopic Labeling : Introduce ²H or ¹³C labels to elucidate reaction pathways via isotopic shifts in NMR or MS spectra .

Q. How should researchers reconcile conflicting biological activity data for this compound across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Ensure all studies report positive controls (e.g., IC₅₀ for reference inhibitors) and adhere to NIH preclinical reproducibility guidelines (e.g., blinding, power analysis).
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d, forest plots) to quantify heterogeneity and identify confounding variables (e.g., cell line variability, serum content).
  • Mechanistic Follow-Up : Use CRISPR knockouts or siRNA silencing to confirm target engagement specificity .

Methodological Best Practices

  • Data Contradiction Analysis : Cross-reference primary literature from high-impact journals (e.g., J. Org. Chem., Organometallics) and prioritize studies with full experimental details. Use tools like SciFinder to track citation networks and identify consensus .
  • Experimental Design : Predefine acceptance criteria for replicates (n ≥ 3), include negative/positive controls, and document deviations in supplemental materials .
  • Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Zenodo) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.